molecular formula C32H36F2O4 B1192159 AM-6226

AM-6226

Cat. No.: B1192159
M. Wt: 522.6328
InChI Key: CUBDGLIBZGKXKQ-JIPXPUAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-6226 is a potent, orally bioavailable full agonist of GPR40 (FFA1), a G protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR40 enhances glucose-dependent insulin secretion and stimulates incretin hormones like GLP-1 and GIP, making it a promising therapeutic target for type 2 diabetes . Developed through structure-activity relationship (SAR) optimization from its predecessor AM-1638, this compound exhibits superior pharmacokinetic properties and efficacy in non-human primate models. In oral glucose tolerance tests (OGTT), this compound reduced plasma glucose AUC by 18% at 10 mg/kg, comparable to the DPP-4 inhibitor sitagliptin . Its unique mechanism involves dual engagement of pancreatic β-cells and the enteroinsular axis, minimizing hypoglycemia risk while improving glycemic control .

Properties

Molecular Formula

C32H36F2O4

Molecular Weight

522.6328

IUPAC Name

(R)-3-{3-[2-((S)-2,2-Dimethyl-cyclopentyl)-2'-fluoro-5'-methoxy-biphenyl-4-ylmethoxy]-2-fluoro-phenyl}-pentanoic acid

InChI

InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1

InChI Key

CUBDGLIBZGKXKQ-JIPXPUAJSA-N

SMILES

CC[C@@H](C1=CC=CC(OCC2=CC=C(C3=CC(OC)=CC=C3F)C([C@@H]4C(C)(C)CCC4)=C2)=C1F)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-6226;  AM 6226;  AM6226; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

Compound Class EC50 (Inositol Phosphate Assay) Insulin Secretion (Fold vs. AMG 837) Receptor Selectivity Clinical Status
AM-6226 Full Agonist 5.76 ± 0.8 nM 3–4× in mouse islets No activity on GPR41/43; weak on GPR120 Preclinical (NHP models)
AM-1638 Full Agonist 13.16 ± 1.1 nM 3–4× in mouse islets Similar to this compound Preclinical
AMG 837 Partial Agonist ~50% efficacy at 10 μM Baseline (1×) Selective for GPR40 Phase I (discontinued)
TAK-875 Full Agonist 14 nM (Ca²⁺ assay) 2× in human islets Hepatotoxicity concerns Phase III (withdrawn)

Key Findings

  • Potency and Efficacy: this compound demonstrated 2.3× greater potency than AM-1638 in inositol phosphate assays (EC50 = 5.76 vs. 13.16 nM) and 8–10× higher efficacy in stimulating insulin secretion compared to AMG 837 in human islets . In transient GPR40 expression assays, this compound and AM-1638 retained full efficacy even at low receptor levels, whereas AMG 837’s efficacy dropped to 5% of maximum at 0.05 µg plasmid DNA .
  • Mechanistic Differentiation: Full vs. Partial Agonism: this compound and AM-1638 act as full agonists, engaging both pancreatic β-cells and intestinal L-cells to enhance insulin and incretin secretion. In contrast, partial agonists like AMG 837 primarily target β-cells with weaker enteroendocrine effects . Binding Sites: this compound and AM-1638 bind to an allosteric site distinct from AMG 837, enabling positive cooperativity with endogenous fatty acids .
  • TAK-875, despite comparable potency, was withdrawn due to hepatotoxicity linked to off-target effects .
  • Synthetic Efficiency: A novel photoredox-catalyzed synthesis reduced this compound’s production to 3 steps (44% yield) from 8 steps (13% yield), enhancing scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM-6226
Reactant of Route 2
AM-6226

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.